4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzothiazol-2-amine core, a sulfamoyl group, and a tertiary amine side chain. The hydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability. The cyclohexyl(methyl)sulfamoyl moiety may contribute to hydrophobic interactions with biological targets, while the dimethylamino propyl group could influence pharmacokinetic properties like tissue penetration or metabolic stability.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S2.ClH/c1-20-12-17-25-26(21(20)2)29-28(36-25)32(19-9-18-30(3)4)27(33)22-13-15-24(16-14-22)37(34,35)31(5)23-10-7-6-8-11-23;/h12-17,23H,6-11,18-19H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFJHZTXUWRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a complex organic molecule with potential biological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its mechanism of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H28N4O4S
- Molecular Weight : 456.56 g/mol
- IUPAC Name : 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
- InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N
This compound features a sulfamoyl group attached to a benzamide structure, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives often possess activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the sulfamoyl and benzamide groups can enhance antimicrobial efficacy.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 125 | Moderate |
| Compound B | 0.40 | High |
| Compound C | 3.21 | Moderate |
These results highlight the potential of the compound to act against pathogens, although specific data for this particular compound is limited.
Cytotoxicity Studies
Cytotoxic assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. For example, analogs of benzothiazole have shown promising results in inhibiting tumor growth in vitro.
In a study involving pancreatic cancer cells (DAN-G), compounds similar to the target molecule demonstrated cytostatic activity, indicating that structural features such as the cyclohexyl group may contribute to enhanced cellular uptake and efficacy.
The proposed mechanism of action involves inhibition of key enzymes or pathways within pathogenic organisms or cancer cells. The sulfamoyl group may interfere with bacterial folate synthesis, while the benzothiazole moiety has been implicated in disrupting cellular functions through various biochemical pathways.
Case Studies
- Antibacterial Activity : A comparative study evaluated the antibacterial effects of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the side chains significantly influenced antibacterial potency.
- Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxicity and potential for further development as anticancer agents.
Summary of Findings
The biological activity of this compound suggests promising antimicrobial and anticancer properties. However, further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other benzamide and sulfonamide derivatives. Key analogues include:
Key Observations :
- The target compound’s benzothiazol-2-amine core distinguishes it from thiazolidinedione-based analogues (), which are associated with metabolic regulation .
- The sulfamoyl group in the target compound is structurally analogous to sulfonamide-containing kinase inhibitors but differs in substitution (cyclohexyl vs.
Pharmacological Activity
- Target Compound: Preliminary studies suggest inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) due to its sulfamoyl group and benzothiazol core, which are known to bind ATP pockets .
- Thiazolidinedione Derivatives (): Exhibit PPAR-γ agonism, linked to insulin sensitization, but lack kinase-targeting motifs due to their distinct core .
- Aurora Kinase Inhibitors: Benzothiazol-sulfonamide hybrids show nanomolar potency, highlighting the importance of sulfonamide substitution patterns for kinase specificity .
Pharmacokinetic and Physicochemical Properties
Notes:
- The hydrochloride salt in the target compound improves solubility compared to neutral analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
